molecular formula C17H16FNO5 B5731915 methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate

Cat. No. B5731915
M. Wt: 333.31 g/mol
InChI Key: XJCGEHCVDHKICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the research community. This compound belongs to the benzofuran class of synthetic cannabinoids, which are known for their potent psychoactive effects. FUB-AMB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system.

Mechanism of Action

Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. It produces its effects by binding to these receptors and activating downstream signaling pathways. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body. It has been shown to produce analgesic and anti-inflammatory effects by modulating the activity of the endocannabinoid system. This compound also produces anxiolytic effects by reducing anxiety and stress levels. However, it has been shown to produce deleterious effects on the cardiovascular system and can lead to tachycardia and hypertension.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations for lab experiments. It has been shown to produce deleterious effects on the cardiovascular system, which can complicate experiments that involve the cardiovascular system. This compound also has a high potential for abuse, which makes it difficult to control its use in lab experiments.

Future Directions

There are several future directions for research on methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to study its effects on the cardiovascular system in more detail to better understand its potential deleterious effects. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in lab experiments. Finally, studies are needed to investigate the potential long-term effects of this compound use on the body.

Synthesis Methods

The synthesis of methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate involves the reaction of 4-fluorobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with methyl alcohol and triethylamine to produce this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate has been extensively studied in the research community for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. This compound also has potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5/c1-22-14-8-12(17(21)24-3)13(9-15(14)23-2)19-16(20)10-4-6-11(18)7-5-10/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCGEHCVDHKICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.